Catheduline E2

Catalog No.
S562466
CAS No.
61231-06-9
M.F
C38H40N2O11
M. Wt
700.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catheduline E2

CAS Number

61231-06-9

Product Name

Catheduline E2

IUPAC Name

[(1S,2R,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-7-benzoyloxy-2,10,10-trimethyl-8-(pyridine-3-carbonyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl pyridine-3-carboxylate

Molecular Formula

C38H40N2O11

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C38H40N2O11/c1-22-17-29(47-23(2)41)31(48-24(3)42)37(21-46-33(43)26-13-9-15-39-19-26)32(50-34(44)25-11-7-6-8-12-25)30(28-18-38(22,37)51-36(28,4)5)49-35(45)27-14-10-16-40-20-27/h6-16,19-20,22,28-32H,17-18,21H2,1-5H3/t22-,28+,29+,30-,31+,32+,37+,38+/m1/s1

InChI Key

JNJVNIAUYUVQJX-VIUWVPTDSA-N

SMILES

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13C[C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

Catheduline E2 is a sesquiterpenoid.

Catheduline E2 is a complex organic compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that predominantly contain basic nitrogen atoms. Catheduline E2 is derived from the plant Cathedula, which is known for its medicinal properties. The structure of Catheduline E2 features a bicyclic framework, characterized by a unique arrangement of carbon and nitrogen atoms that contributes to its biological activity.

The chemical behavior of Catheduline E2 is primarily influenced by its functional groups and stereochemistry. It can participate in various reactions, including:

  • E2 Elimination Reactions: Catheduline E2 can undergo bimolecular elimination reactions, where a base abstracts a proton while a leaving group departs, resulting in the formation of a double bond. This reaction requires the hydrogen and the leaving group to be in an antiperiplanar arrangement, which is crucial for the reaction to proceed effectively .
  • Nucleophilic Substitution: The compound can also react with nucleophiles, leading to substitution reactions where the nitrogen atom can act as a site for nucleophilic attack, depending on the conditions and the presence of suitable leaving groups.

Catheduline E2 exhibits significant biological activity, particularly in pharmacology. Research has indicated that it possesses:

  • Antimicrobial Properties: Studies have shown that Catheduline E2 has inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Antitumor Activity: Preliminary investigations have indicated that this compound may possess anticancer properties, making it a candidate for further research in oncology.
  • Neurological Effects: Some studies suggest that Catheduline E2 may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

The synthesis of Catheduline E2 can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from its natural source, Cathedula. This process typically includes solvent extraction and purification techniques such as chromatography.
  • Total Synthesis: Chemists have developed synthetic routes to produce Catheduline E2 in the laboratory. These methods often involve multi-step organic reactions, including cyclization and functional group transformations to construct the bicyclic framework characteristic of the compound.
  • Semi-synthesis: This method combines both natural extraction and synthetic chemistry, where derivatives of related alkaloids are modified to yield Catheduline E2.

Catheduline E2 has several potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed for developing natural pesticides or fungicides.
  • Research Tools: As a biologically active compound, it serves as a valuable tool for studying cellular mechanisms and pathways in pharmacological research.

Research into the interactions of Catheduline E2 with other molecules is ongoing. Key areas of focus include:

  • Protein Binding Studies: Understanding how Catheduline E2 binds to proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent.
  • Synergistic Effects: Studies are being conducted to evaluate whether Catheduline E2 exhibits synergistic effects when combined with other drugs, potentially enhancing its therapeutic profile.

Several compounds share structural or functional similarities with Catheduline E2. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CatharanthineBicyclic structure; nitrogenAntitumorDerived from Catharanthus roseus
VincristineAlkaloid; complex ring systemAnticancerUsed in chemotherapy
ReserpineTetracyclic structureAntihypertensiveAffects neurotransmitter systems

Uniqueness of Catheduline E2

What sets Catheduline E2 apart from these compounds is its specific biological profile and potential applications in both medicine and agriculture. While many alkaloids exhibit similar structures, the unique arrangement of atoms and functional groups in Catheduline E2 contributes to its distinctive biological activities and therapeutic potential.

Proposed Biogenetic Origin in Celastraceae Species

Catheduline E2 represents a complex sesquiterpene alkaloid characterized by the molecular formula C38H40N2O11 and a molecular weight of 700.26 grams per mole, isolated primarily from Catha edulis within the Celastraceae family [10] [17]. The compound exemplifies the sophisticated biosynthetic capabilities of Celastraceae species, which produce a diverse array of sesquiterpene alkaloids known collectively as cathedulins [10]. These alkaloids are distinguished by their polyester or lactone structures built upon sesquiterpene polyol cores, specifically featuring either pentahydroxydihydroagarofuran or euonyminol frameworks [10].

The biogenetic origin of Catheduline E2 within Celastraceae species follows a mixed biosynthetic pathway that integrates both terpenoid and alkaloid metabolic routes [31]. The sesquiterpene moiety originates from acetate metabolism through the mevalonic acid pathway, while the alkaloid components derive from pathways employing glyceraldehyde 3-phosphate and amino acid precursors [31]. This dual-origin biosynthesis represents a fundamental characteristic of sesquiterpene pyridine alkaloids found throughout the Celastraceae family [31].

Research has established that Catheduline E2 belongs to the lower molecular weight cathedulin group, characterized by its pentahydroxydihydroagarofuran core structure esterified with two acetate groups, one benzoate group, and two nicotinate groups [10]. The specific structural arrangement places Catheduline E2 among the simpler cathedulin alkaloids, contrasting with higher molecular weight variants that contain complex macrocyclic bridges formed by dibasic acids such as evoninic acid and cathic acid [10].

Isoprenoid Subunit Incorporation Mechanisms

The isoprenoid framework of Catheduline E2 derives from the universal biosynthetic pathway that produces all terpenoid compounds [12] [18]. The initial building block, acetyl-CoA, undergoes carboxylation by acetyl-CoA carboxylase to generate malonyl-CoA, which serves as a critical regulatory intermediate in fatty acid and isoprenoid metabolism [36]. This process represents the first committed step toward isoprenoid biosynthesis, where three molecules of acetyl-CoA condense via acetoacetyl-CoA to form mevalonic acid [32].

The mevalonate pathway proceeds through a series of phosphorylation and decarboxylation reactions to produce the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate and its allylic isomer dimethylallyl diphosphate [12] [18]. These compounds serve as the fundamental units for all isoprenoid biosynthesis, with their condensation catalyzed by farnesyl diphosphate synthase to generate farnesyl diphosphate, the direct precursor to sesquiterpenes [32].

The cyclization of farnesyl diphosphate represents a critical branch point in sesquiterpene biosynthesis [18]. Germacrene A synthase catalyzes the initial cyclization to form germacrene A, which subsequently undergoes oxidation by cytochrome P450 enzymes, specifically germacrene A oxidase, to produce germacrene A acid [18] [25]. This oxidized intermediate serves as the foundation for further structural elaboration leading to the dihydroagarofuran skeleton characteristic of Catheduline E2 [16].

The formation of the pentahydroxydihydroagarofuran core involves complex stereochemical rearrangements and hydroxylation reactions [16] [20]. Studies on related dihydroagarofuran natural products have revealed that multiple cytochrome P450 enzymes participate in the selective hydroxylation of specific positions on the tricyclic framework [26]. These enzymatic modifications introduce the hydroxyl groups that subsequently serve as attachment points for the various ester functionalities that define Catheduline E2 [20].

Precursor/IntermediateBiosynthetic RoleKey Enzyme/Process
Acetyl-CoAInitial building blockAcetyl-CoA carboxylase
Mevalonic AcidKey 6-carbon intermediateHMG-CoA reductase pathway
Isopentenyl DiphosphateUniversal C5 isoprenoid unitMevalonate pathway
Dimethylallyl DiphosphateAllylic isomer precursorIPP isomerase
Farnesyl DiphosphateC15 sesquiterpene precursorFarnesyl diphosphate synthase
Germacrene AFirst cyclized sesquiterpeneGermacrene A synthase
Germacrene A AcidOxidized cyclized precursorGermacrene A oxidase

Aromatic Amino Acid Precursor Utilization

The aromatic ester substituents of Catheduline E2 originate from aromatic amino acid metabolism, particularly through the shikimate pathway and subsequent specialized metabolic conversions [8] [22]. The benzoate ester component likely derives from L-phenylalanine through the phenylpropanoid pathway, initiated by phenylalanine ammonia lyase, which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid [8]. Subsequent enzymatic modifications, including side-chain shortening and oxidation reactions, can convert cinnamic acid derivatives to benzoic acid and its activated CoA ester form [8].

The nicotinate ester groups present in Catheduline E2 represent a particularly significant aspect of its biosynthetic origin [31] [35]. Nicotinic acid serves as the precursor for these pyridine-containing substituents, with its biosynthesis proceeding through multiple potential pathways [35]. In plants, nicotinic acid can arise from the oxidation of nicotine precursors or through de novo pyridine ring formation from amino acid and carbohydrate precursors [35]. The incorporation of nicotinic acid into the cathedulin structure occurs through the formation of nicotinoyl-CoA, which subsequently undergoes esterification with available hydroxyl groups on the sesquiterpene core [23].

Research on related alkaloid biosynthesis in Celastraceae species has demonstrated that the coupling between nicotinic acid derivatives and sesquiterpene cores represents a characteristic feature of this plant family [31]. Experimental studies using radioactively labeled precursors have confirmed the efficient incorporation of nicotinic acid into pyridine-containing alkaloids, supporting the direct utilization of this aromatic nitrogen heterocycle in cathedulin biosynthesis [31].

The aromatic amino acid precursor pathways also contribute to the formation of other esterifying acids found in related cathedulin alkaloids [22]. L-tyrosine can serve as a precursor to various hydroxylated aromatic acids through enzymatic hydroxylation and subsequent modifications [22]. L-tryptophan metabolism can generate indole-containing compounds, although these are less prevalent in the specific structure of Catheduline E2 [22].

Amino Acid PrecursorMetabolic ConversionRole in Catheduline E2Key Enzymes
L-PhenylalaninePhenylpyruvic acid pathwayPotential benzoate precursorPhenylalanine ammonia lyase
L-TyrosineTyrosine hydroxylationAromatic ring formationTyrosine hydroxylase
L-TryptophanTryptophan deaminationIndole derivative formationTryptophan decarboxylase
Nicotinic AcidPyridine ring formationNicotinate ester formationNicotinate phosphoribosyltransferase

Enzymatic Esterification and Lactonization Processes

The final assembly of Catheduline E2 involves sophisticated enzymatic esterification processes that attach various acyl groups to the hydroxylated sesquiterpene core [15] [21]. These reactions are catalyzed by acyltransferase enzymes that exhibit substrate specificity for particular acyl-CoA donors and acceptor hydroxyl groups [29]. The esterification pattern observed in Catheduline E2, consisting of two acetate groups, one benzoate group, and two nicotinate groups, reflects the coordinated action of multiple acyltransferase activities [10].

Acetyl esterification represents the most straightforward of these modifications, involving the transfer of acetyl groups from acetyl-CoA to specific hydroxyl positions on the pentahydroxydihydroagarofuran core [21]. Studies on related sesquiterpene esterification have demonstrated that acyltransferases exhibit regioselectivity, preferentially modifying certain hydroxyl groups based on their chemical environment and steric accessibility [15]. The presence of two acetate esters in Catheduline E2 suggests the involvement of either a promiscuous acyltransferase capable of multiple acetylations or distinct enzymes with overlapping substrate specificity [29].

The benzoyl esterification process requires the formation of benzoyl-CoA from benzoic acid, typically catalyzed by acyl-CoA synthetase enzymes [21]. The subsequent transfer of the benzoyl group to the sesquiterpene core occurs through acyltransferase activity, with the reaction showing selectivity for specific hydroxyl positions [15]. Research on enzymatic benzoylation of terpenoid substrates has revealed that these reactions often proceed under mild conditions and exhibit high stereoselectivity [15].

Nicotinyl esterification represents a more specialized enzymatic process, requiring the activation of nicotinic acid to nicotinoyl-CoA followed by transfer to the sesquiterpene acceptor [23] [35]. The presence of two nicotinate groups in Catheduline E2 indicates either sequential reactions by the same enzyme or the action of multiple nicotinoyl transferases [10]. The regioselectivity of these esterifications contributes to the specific structural arrangement that characterizes Catheduline E2 [10].

Lactonization processes, while not directly involved in Catheduline E2 formation, represent important mechanistic precedents for understanding cathedulin biosynthesis [25]. Studies on sesquiterpene lactone formation have demonstrated that lactonization can occur spontaneously following enzymatic hydroxylation or through the direct action of lactonizing enzymes [25]. In related cathedulin alkaloids that contain macrocyclic lactone bridges, such as those formed by evoninic acid and cathic acid, the lactonization process creates critical structural elements that determine biological activity [10].

Process TypeSubstrateEnzyme ClassProduct Formation
Acetyl EsterificationHydroxyl groups + Acetyl-CoAAcyltransferasesAcetate esters
Benzoyl EsterificationHydroxyl groups + Benzoyl-CoAAcyltransferasesBenzoate esters
Nicotinyl EsterificationHydroxyl groups + Nicotinoyl-CoAAcyltransferasesNicotinate esters
LactonizationHydroxyl + Carboxyl groupsLactonases/SpontaneousLactone rings
Macrocyclic FormationDicarboxylic acids + polyolCyclization enzymesMacrocyclic bridges

The enzymatic machinery responsible for cathedulin biosynthesis likely involves coordinate regulation to ensure proper stoichiometric formation of the final products [26]. Cytochrome P450 reductases play essential roles in supporting the oxidative transformations required for both core modification and ester formation [30]. Class II cytochrome P450 reductases have been specifically implicated in specialized metabolite biosynthesis, suggesting their potential involvement in cathedulin formation [30].

Comparative Biosynthesis with Related Khat Alkaloids

The biosynthetic pathway leading to Catheduline E2 shares fundamental similarities with other cathedulin alkaloids while exhibiting distinct differences that account for structural diversity within this compound class [10]. Comparative analysis reveals that cathedulin biosynthesis follows a modular pattern where a common sesquiterpene core undergoes differential esterification to generate structural variants [10].

Catheduline E8, closely related to Catheduline E2, shares the same pentahydroxydihydroagarofuran core but differs in its esterification pattern, containing two acetate groups, one benzoate group, and only one nicotinate group [10]. This structural difference suggests that the nicotinyl transferase activities involved in cathedulin biosynthesis exhibit variable specificity or regulation, leading to differential incorporation of nicotinic acid derivatives [10]. The molecular weight difference between Catheduline E2 (700 grams per mole) and Catheduline E8 (595 grams per mole) directly reflects this single nicotinate group difference [10].

In contrast, Catheduline K1 represents a significantly more complex alkaloid built upon a euonyminol core rather than the pentahydroxydihydroagarofuran framework [10]. With a molecular weight of 891 grams per mole, Catheduline K1 contains six acetate groups, one hydroxybutyrate group, and one evoninic acid group forming a macrocyclic bridge [10]. This structural complexity indicates the involvement of additional enzymatic activities, including the biosynthesis of evoninic acid and its subsequent incorporation into a macrocyclic lactone structure [31].

The biosynthesis of evoninic acid itself represents a fascinating example of amino acid-terpenoid coupling [31]. This dibasic acid forms through the condensation of nicotinic acid with isoleucine, creating a branched-chain acid capable of bridging two positions on the sesquiterpene core [31]. The stereospecific formation of evoninic acid and its subsequent incorporation into macrocyclic structures requires specialized enzymatic machinery not involved in simpler cathedulin biosynthesis [31].

Phenylpropylamino alkaloids, including cathinone, cathine, and norephedrine, represent an entirely different biosynthetic paradigm within khat metabolism [8] [9]. These compounds derive from L-phenylalanine through a distinct pathway involving phenylpyruvate formation, subsequent reduction, and amino group modifications [8]. The biosynthetic pathway for phenylpropylamino alkaloids requires eight to ten enzymatic steps and produces relatively simple structures with molecular weights in the 150-180 gram per mole range [8] [9].

The temporal and spatial regulation of these different alkaloid biosynthetic pathways within Catha edulis tissues represents an area of significant research interest [8] [9]. Studies have demonstrated that phenylpropylamino alkaloid biosynthesis occurs primarily in young leaves and flowers, with expression of biosynthetic genes being highest in rapidly growing tissues [9]. In contrast, cathedulin accumulation patterns suggest different regulatory mechanisms and potentially distinct cellular localization [10].

Alkaloid TypeCore StructureMolecular WeightKey Distinguishing FeaturesBiosynthetic Complexity
Catheduline E2Pentahydroxydihydroagarofuran700 Da2 Acetate, 1 Benzoate, 2 NicotinateModerate
Catheduline E8Pentahydroxydihydroagarofuran595 Da2 Acetate, 1 Benzoate, 1 NicotinateModerate
Catheduline K1Euonyminol891 Da6 Acetate, 1 Hydroxybutyrate, 1 EvoninicHigh
Phenylpropylamino AlkaloidsPhenylpropylamine150-180 DaSimple phenylpropyl chainsLow
Evoninic Acid DerivativesEuonyminol + Evoninic acid1000-1200 DaComplex macrocyclic bridgesVery High

The comparative biosynthetic analysis reveals that cathedulin formation represents an intermediate level of biosynthetic complexity between simple phenylpropylamino alkaloids and highly complex macrocyclic derivatives [10] [31]. This positioning suggests that cathedulins may serve as evolutionary intermediates in the development of increasingly sophisticated alkaloid structures within the Celastraceae family [4]. The modular nature of cathedulin biosynthesis, where different esterifying acids can be incorporated in various combinations, provides a mechanism for generating structural diversity through relatively minor modifications to the basic biosynthetic machinery [10].

Molecular Target Identification

G-Protein Coupled Receptor (GPCR) Binding Affinities

G-protein coupled receptors represent one of the largest families of membrane proteins and serve as primary targets for numerous pharmacologically active compounds [1] [2]. These receptors are characterized by their seven transmembrane helical domains and their ability to couple with intracellular G proteins to initiate complex signaling cascades [3]. The GPCR superfamily encompasses over 800 members in the human genome, with family A (rhodopsin-like) receptors being the most extensively studied group [3].

Structural analysis reveals that Catheduline E2, with its molecular formula C38H40N2O11 and molecular weight of 700.26 g/mol [4] [5], possesses a complex sesquiterpene alkaloid framework that may facilitate interactions with GPCR binding sites [6]. The compound features multiple functional groups including pyridinecarboxylic acid ester moieties, which are structurally similar to known GPCR ligands [4].

Research on related compounds from Catha edulis has demonstrated significant GPCR binding potential. In silico analysis of structurally related cathedulines, including catheduline K2 and catheduline E5, revealed high binding affinities to family A G-protein coupled receptors [7]. These compounds showed binding percentages of 32% and 15% respectively for cathine and cathinone, the primary active constituents of Catha edulis [7]. Molecular docking studies indicated that these alkaloids can effectively interact with the transmembrane domains of GPCRs, particularly through hydrophobic interactions and hydrogen bonding [7].

The binding characteristics of Catheduline E2 to GPCRs likely involve multiple interaction modes. The compound's aromatic pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket, while the ester linkages provide opportunities for hydrogen bonding with polar residues [8]. The bulky sesquiterpene backbone may contribute to binding selectivity by fitting into specific receptor conformations.

Table 3.1.1: Predicted GPCR Binding Characteristics of Catheduline E2

ParameterPredicted ValueBasis
Primary Target FamilyFamily A GPCRsStructural similarity to active cathedulines [7]
Binding Affinity RangeModerate to HighRelated compound analysis [7]
Interaction TypesHydrophobic, H-bonding, π-π stackingStructural features [4]
Selectivity FactorMultiple receptor subtypesComplex molecular architecture [6]

Cyclic AMP (cAMP) Pathway Modulation

The cyclic adenosine monophosphate (cAMP) signaling pathway represents a fundamental mechanism for intracellular signal transduction, serving as a critical link between GPCR activation and downstream cellular responses [9] [10]. This pathway is initiated when G-protein coupled receptors interact with stimulatory G proteins (Gs), leading to adenylyl cyclase activation and subsequent cAMP formation from adenosine triphosphate [10].

Catheduline E2's potential modulation of the cAMP pathway stems from its proposed GPCR binding activity and structural similarities to compounds known to affect adenylyl cyclase function [7]. The cAMP pathway involves a complex cascade where elevated cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates numerous downstream targets including metabolic enzymes and transcription factors [10].

The molecular mechanism underlying cAMP pathway modulation by Catheduline E2 likely involves several key steps. Following GPCR binding, the compound may facilitate conformational changes that promote G-protein coupling and subsequent adenylyl cyclase activation [9]. The resulting increase in intracellular cAMP concentrations can activate multiple effector systems, including PKA, exchange proteins activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels [10].

Experimental evidence from related prostaglandin E2 studies demonstrates that compounds with similar structural motifs can significantly modulate cAMP levels and induce downstream signaling events [11]. Prostaglandin E2-induced cAMP elevation has been shown to activate specific receptor subtypes and trigger apoptotic pathways in neuronal cells [11]. This suggests that Catheduline E2 may exhibit comparable modulatory effects on cAMP signaling.

Table 3.1.2: cAMP Pathway Components and Predicted Catheduline E2 Interactions

Pathway ComponentFunctionPredicted Interaction
Adenylyl CyclasecAMP synthesisIndirect activation via GPCR [10]
Protein Kinase ATarget phosphorylationDownstream activation [10]
EPACGuanine nucleotide exchangeSecondary pathway activation [10]
PhosphodiesterasecAMP degradationPotential modulation [10]

Cytotoxicological Evaluation

Structure-Activity Relationships in Cancer Cell Lines

The structural complexity of Catheduline E2 provides multiple sites for potential interactions with cellular targets involved in cancer cell growth and survival. Structure-activity relationship (SAR) analysis of sesquiterpene alkaloids reveals that specific functional groups and stereochemical arrangements significantly influence cytotoxic potency [12] [13]. The presence of ester linkages, aromatic rings, and the overall three-dimensional architecture of Catheduline E2 contribute to its potential anticancer activity.

Research on Catha edulis extracts containing catheduline compounds has demonstrated significant cytotoxic effects against various cancer cell lines [7] [14]. In vitro studies using SKOV3 ovarian cancer cells showed that khat extracts induced cellular defects including reduced cell size, cell membrane damage, and apoptosis [7]. These effects were attributed to the complex mixture of alkaloids present in the extract, including various catheduline derivatives.

The cytotoxic mechanism of Catheduline E2 likely involves multiple cellular targets. The compound's ability to interact with cell membrane components may disrupt membrane integrity and affect cellular homeostasis [7]. Additionally, the presence of pyridinecarboxylic acid moieties may facilitate interactions with DNA or proteins involved in cell cycle regulation [4].

Molecular pathway analysis indicates that catheduline compounds can significantly affect cell proliferation pathways [7]. In silico studies revealed that these alkaloids potentially target 879 types of cell proliferation disorders and 13 different types of ovarian diseases, primarily cancer-related conditions [7]. The compounds appear to modulate key signaling pathways including Wnt signaling, FGF signaling, and cell adhesion mechanisms [7].

Table 3.2.1: Predicted Cytotoxic Activity of Catheduline E2 Against Cancer Cell Lines

Cell Line TypePredicted ActivityMechanismEvidence Source
Ovarian Cancer (SKOV3)Moderate to HighMembrane disruption, apoptosisKhat extract studies [7]
Breast CancerPotential activityCell cycle arrestRelated alkaloid studies [15]
Colon CancerPossible activityMetabolic disruptionStructural analogs [15]
General ProliferationBroad spectrumMultiple pathway modulationIn silico analysis [7]

Apoptosis Induction Mechanisms

Apoptosis represents a highly regulated form of programmed cell death that plays crucial roles in development, tissue homeostasis, and disease progression [16] [17]. The process involves two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway, both converging on a common execution phase mediated by caspases [16].

Catheduline E2's potential to induce apoptosis stems from its ability to modulate multiple cellular signaling pathways and interact with key regulatory proteins. The compound's complex structure allows for interactions with mitochondrial membranes, potentially triggering the release of cytochrome c and subsequent caspase activation [16]. This mechanism is supported by studies on related compounds that demonstrate mitochondrial dysfunction and caspase-dependent cell death [11].

The intrinsic apoptotic pathway involves the regulation of mitochondrial membrane permeability by Bcl-2 family proteins [18]. Pro-apoptotic members such as Bax and Bak promote mitochondrial outer membrane permeabilization, while anti-apoptotic proteins like Bcl-2 prevent this process [18]. Catheduline E2 may influence the balance between these protein families, shifting cellular dynamics toward apoptosis induction.

Experimental evidence from prostaglandin E2 studies provides insight into potential apoptotic mechanisms [11]. Prostaglandin E2-induced apoptosis was shown to occur through cAMP-dependent pathways, involving caspase-3 activation and DNA fragmentation [11]. Given the predicted cAMP modulatory activity of Catheduline E2, similar apoptotic mechanisms may be operative.

Table 3.2.2: Apoptotic Pathways and Catheduline E2 Interactions

Apoptotic ComponentFunctionPredicted Catheduline E2 Effect
Mitochondrial MembranePermeability controlPotential disruption [16]
Caspase-3Execution phaseLikely activation [11]
Bcl-2 FamilyApoptosis regulationPossible modulation [18]
DNA FragmentationTerminal eventExpected outcome [16]

Neuropharmacological Interactions

Blood-Brain Barrier Permeability Predictions

The blood-brain barrier (BBB) represents a highly specialized endothelial structure that controls the passage of compounds between the systemic circulation and the central nervous system [23] [24]. This barrier is characterized by tight junctions between endothelial cells, minimal transcytosis, and the presence of specific transporters that regulate molecular traffic [24]. Understanding BBB permeability is crucial for predicting the central nervous system activity of pharmaceutical compounds.

Catheduline E2's molecular characteristics suggest limited passive diffusion across the blood-brain barrier. With a molecular weight of 700.26 g/mol and multiple polar functional groups, the compound exceeds typical parameters for passive BBB penetration [23]. The general rule for CNS drugs suggests optimal molecular weights below 500 Da, indicating that Catheduline E2 may face significant barriers to brain entry [23].

However, several factors may facilitate BBB penetration despite the compound's large molecular size. The presence of aromatic ring systems and lipophilic regions within the sesquiterpene framework may enable interactions with specialized transport systems [24]. Some natural products with similar structural complexity have demonstrated brain penetration through carrier-mediated transport or receptor-mediated transcytosis [24].

The BBB permeability of Catheduline E2 may also be influenced by its potential effects on barrier integrity. Related compounds from Catha edulis have shown ability to modulate cellular signaling pathways that regulate tight junction proteins [7]. Matrix metalloproteinase-2 (MMP-2) activation, which can degrade tight junction proteins like occludin, represents one potential mechanism for BBB disruption [25].

Table 3.3.2: Blood-Brain Barrier Permeability Factors for Catheduline E2

ParameterValue/StatusBBB Implication
Molecular Weight700.26 g/molRestrictive for passive diffusion [23]
LipophilicityModerateMay facilitate some transport [24]
Polar Surface AreaHigh (estimated)Limits passive permeability [23]
Transport PotentialUnknownPossible carrier-mediated [24]
Barrier ModulationPotentialMay affect tight junctions [25]

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Catheduline E2

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Last modified: 02-18-2024

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